molecular formula C21H15O7P B7820015 Benzoic acid, 4,4,4-phosphinylidynetris-

Benzoic acid, 4,4,4-phosphinylidynetris-

Cat. No.: B7820015
M. Wt: 410.3 g/mol
InChI Key: HINHOAXLSUHLCR-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4,4-phosphinylidynetris- is an organophosphorus compound characterized by the presence of three carboxyphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 4,4,4-phosphinylidynetris- can be synthesized through a multi-step process involving the reaction of 4-carboxyphenylboronic acid with phosphorus trichloride, followed by oxidation. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 4-carboxyphenylboronic acid with phosphorus trichloride: This step involves the formation of tris(4-carboxyphenyl)phosphine.

    Oxidation: The tris(4-carboxyphenyl)phosphine is then oxidized to form tris(4-carboxyphenyl)phosphine oxide.

Industrial Production Methods

Industrial production of tris(4-carboxyphenyl)phosphine oxide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4,4-phosphinylidynetris- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to its corresponding phosphine.

    Substitution: The carboxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution reagents: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

    Oxidation products: Further oxidized derivatives of tris(4-carboxyphenyl)phosphine oxide.

    Reduction products: Tris(4-carboxyphenyl)phosphine.

    Substitution products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of tris(4-carboxyphenyl)phosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as selective gas adsorption and magnetic behavior . The molecular targets include metal ions, and the pathways involve coordination chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4,4-phosphinylidynetris- is unique due to its carboxyphenyl groups, which provide specific chemical reactivity and coordination properties. This makes it particularly useful in forming metal-organic frameworks with distinct gas adsorption and magnetic properties .

Properties

IUPAC Name

4-bis(4-carboxyphenyl)phosphorylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O7P/c22-19(23)13-1-7-16(8-2-13)29(28,17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINHOAXLSUHLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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